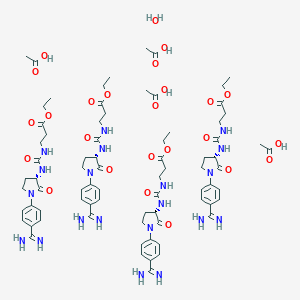
2-Chloro-4-fluorobenzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluorobenzothiazole is a heterocyclic compound with the molecular formula C7H3ClFNS . It is part of the benzothiazole family, which is known for its diverse biological and chemical properties. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the benzothiazole ring, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
2-Chloro-4-fluorobenzothiazole, like other benzothiazole derivatives, has been found to exhibit a wide range of biological activities and medicinal applications . The primary targets of these compounds include enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Mode of Action
The interaction of this compound with its targets results in the inhibition of these enzymes, thereby disrupting the normal functioning of the cell
Biochemical Pathways
The inhibition of the aforementioned enzymes by this compound affects various biochemical pathways within the cell . For instance, the inhibition of DNA gyrase disrupts DNA replication, while the inhibition of dihydroorotase affects pyrimidine biosynthesis
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its mode of action and the specific biochemical pathways it affects. By inhibiting key enzymes, the compound can disrupt cellular processes, potentially leading to cell death . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Specific information on how environmental factors influence the action of this compound is currently lacking .
Biochemical Analysis
Cellular Effects
Benzothiazole derivatives have been shown to exhibit a broad spectrum of biological effects, including anti-inflammatory and anticancer activities .
Molecular Mechanism
It is known that benzothiazole derivatives can be synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and molecular hybridization techniques .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-Chloro-4-fluorobenzothiazole in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-fluorobenzothiazole typically involves the reaction of 2-aminothiophenol with 2-chloro-4-fluorobenzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzothiazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-fluorobenzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride and primary amines in polar aprotic solvents.
Electrophilic Substitution: Reagents such as nitric acid or sulfuric acid under controlled temperatures.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted benzothiazoles with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives of the original compound .
Scientific Research Applications
2-Chloro-4-fluorobenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-Chloro-6-fluorobenzothiazole
- 2-Chloro-4-methylbenzothiazole
- 2-Fluoro-4-chlorobenzothiazole
Comparison: 2-Chloro-4-fluorobenzothiazole is unique due to the specific positioning of the chlorine and fluorine atoms, which significantly influence its reactivity and biological activity. Compared to its analogs, it often exhibits higher potency in biological assays and greater versatility in chemical reactions .
Properties
IUPAC Name |
2-chloro-4-fluoro-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNS/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSYBEOXGIHVTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365948 |
Source


|
| Record name | 2-Chloro-4-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182344-56-5 |
Source


|
| Record name | 2-Chloro-4-fluorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)





![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)
![4H-Pyrido[3,2-e]-1,2,4-thiadiazine,4-methyl-,1,1-dioxide(9CI)](/img/structure/B64096.png)

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)
